Butetamate citrate
Overview
Description
Butetamate citrate, also known by its trade names Sinecod, Paxeladine, and Tussical, is a widely recognized non-opioid antitussive (cough suppressant) drug. It is primarily used to alleviate non-productive coughs, which are dry coughs that do not result in the expulsion of mucus. Developed in the mid-20th century, this compound has found its way into various markets across the globe, being recognized for its efficacy and relatively mild side effect profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butetamate citrate is synthesized through the esterification of 2-phenylbutyric acid with 2-(diethylamino)ethanol, followed by the formation of the citrate salt. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions include heating the reactants under reflux to achieve the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where precise control of temperature and reaction time is maintained to ensure high yield and purity. The ester product is then neutralized with citric acid to form the citrate salt, which is subsequently purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Butetamate citrate primarily undergoes hydrolysis and esterification reactions. Hydrolysis of this compound in the presence of water and an acid or base catalyst results in the breakdown of the ester bond, yielding 2-phenylbutyric acid and 2-(diethylamino)ethanol .
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Esterification: 2-phenylbutyric acid, 2-(diethylamino)ethanol, acid catalyst (e.g., sulfuric acid), heat.
Major Products:
Hydrolysis: 2-phenylbutyric acid, 2-(diethylamino)ethanol.
Esterification: this compound.
Scientific Research Applications
Butetamate citrate has a wide range of applications in scientific research, particularly in the fields of respiratory medicine and pharmacology. It is extensively studied for its antitussive properties and its ability to suppress cough without causing sedation or dependency, unlike opioid-based antitussives . Research institutions and pharmaceutical companies continually study this compound to understand its mechanisms, refine its formulations, and ensure its safety across different populations .
Mechanism of Action
Butetamate citrate works by targeting the cough center in the brain, specifically the medulla oblongata. It increases the threshold for cough initiation by enhancing inhibitory signals within the central nervous system, thereby reducing the frequency and intensity of coughing . Additionally, this compound desensitizes sensory nerve endings in the respiratory tract, reducing irritability that triggers coughing . This dual action—central and peripheral—makes it a comprehensive solution for managing dry coughs.
Pharmacokinetic studies have shown that this compound is rapidly absorbed in the gastrointestinal tract, reaching peak plasma levels within 1-2 hours after administration. It is metabolized primarily in the liver and excreted via the kidneys, with a half-life of approximately 6 hours .
Comparison with Similar Compounds
Butamirate citrate: Another non-opioid antitussive with similar properties and uses.
Dextromethorphan: A widely used non-opioid cough suppressant with a different mechanism of action.
Codeine: An opioid-based antitussive with sedative and dependency-inducing properties.
Comparison: Butetamate citrate is unique in its dual action on both central and peripheral pathways, providing effective cough suppression without the sedative and dependency risks associated with opioid-based antitussives like codeine . Compared to dextromethorphan, this compound offers a safer profile for long-term use due to its lack of central nervous system depression .
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C6H8O7/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNURWKSPYZZCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930276 | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>68.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855625 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13900-12-4, 3639-12-1 | |
Record name | Benzeneacetic acid, α-ethyl-, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13900-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butetamate citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butethamate citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013900124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Convenil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl[2-(2-phenylbutyroyloxy)ethyl]ammonium dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTETAMATE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70430R0X79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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